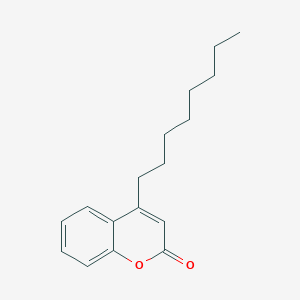![molecular formula C14H9ClFN3S2 B12606422 4-[2-Chloro-4-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine CAS No. 917808-24-3](/img/structure/B12606422.png)
4-[2-Chloro-4-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-Chloro-4-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring fused with a pyrimidine ring, both of which are substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloro-4-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized from 2-chloro-4-fluoroacetophenone, thiourea, and bromine in dry ethanol . The resulting thiazole intermediate is then reacted with a pyrimidine derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
4-[2-Chloro-4-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the thiazole or pyrimidine rings.
科学研究应用
4-[2-Chloro-4-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-[2-Chloro-4-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit the biosynthesis of bacterial lipids, thereby exerting its antimicrobial effects . In cancer cells, it might interfere with cell division or induce apoptosis through various signaling pathways .
相似化合物的比较
Similar Compounds
2,4-Disubstituted thiazoles: These compounds also feature a thiazole ring and have diverse biological activities.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives: These compounds have shown promising antimicrobial and anticancer activities.
Uniqueness
4-[2-Chloro-4-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its combination of a thiazole and pyrimidine ring with chloro, fluoro, and methylsulfanyl groups makes it a versatile scaffold for further chemical modifications and biological studies.
属性
CAS 编号 |
917808-24-3 |
|---|---|
分子式 |
C14H9ClFN3S2 |
分子量 |
337.8 g/mol |
IUPAC 名称 |
2-chloro-4-(3-fluorophenyl)-5-(2-methylsulfanylpyrimidin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C14H9ClFN3S2/c1-20-14-17-6-5-10(18-14)12-11(19-13(15)21-12)8-3-2-4-9(16)7-8/h2-7H,1H3 |
InChI 键 |
KEQCXUOOYUPNAL-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC=CC(=N1)C2=C(N=C(S2)Cl)C3=CC(=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(3-Methylbutyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B12606339.png)


![2-(3,5-Dimethoxyphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B12606354.png)
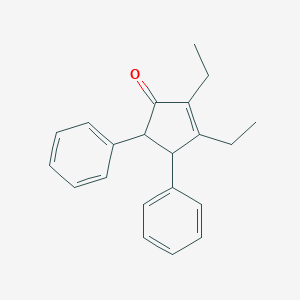

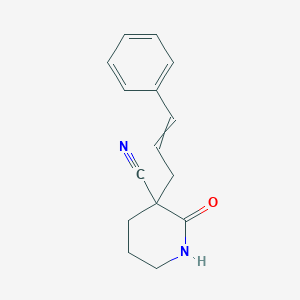

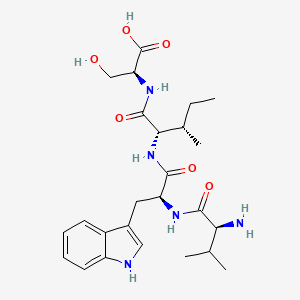
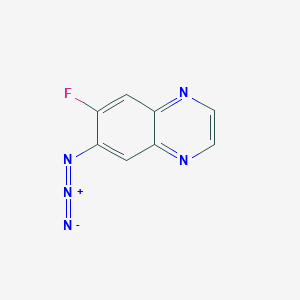
![4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B12606405.png)
![3-(Trifluoromethoxy)-4-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12606409.png)
![3-(2-{4-[(2H-Tetrazol-5-yl)methyl]phenoxy}acetamido)benzoic acid](/img/structure/B12606412.png)
